molecular formula C7H6ClN3 B2940355 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 71139-94-1

2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2940355
CAS No.: 71139-94-1
M. Wt: 167.6
InChI Key: KGIPMUQPJGNQOT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Safety and Hazards

While specific safety and hazard information for “2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is not available in the search results, it’s important to note that any handling of this compound should be done with appropriate safety measures due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of 1,2,4-triazole derivatives with appropriate pyridine precursors. One common method involves the reaction of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid to form an intermediate, which is then treated with phosphorus oxychloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.

    Oxidation products: Oxidized derivatives such as oxides or hydroxylated compounds.

    Reduction products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine has diverse applications in scientific research:

Comparison with Similar Compounds

2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds such as:

These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIPMUQPJGNQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-aminopyridin-2(1H)-iminium-2,4,6-trimethylbenzenesulfonate (crude product from the previous step) and sodium hydroxide (NaOH) (0.55 g, 13.8 mmol) in EtOH (30 mL) was stirred at 60° C. for 1 h, then methyl 2-chloroacetate (1.12 g, 10.4 mmol) was added. The reaction mixture was refluxed for 4 h, then the solvent was removed. The product was purified by silica gel column chromatography (eluting with 20% v/v EtOAc in PE) to give the title compound (512 mg, yield: 29%, 2 steps). ESI MS: m/z 168 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Yield
29%

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